molecular formula C15H27N5O6S3 B12621602 L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine CAS No. 918412-74-5

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine

Cat. No.: B12621602
CAS No.: 918412-74-5
M. Wt: 469.6 g/mol
InChI Key: OHSQYFRWMQIWHX-WYCDGMCDSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a pentapeptide composed of three cysteine residues and two alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-cysteine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 are repeated for each subsequent amino acid until the pentapeptide is complete.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioether-linked peptides.

Scientific Research Applications

Cell Culture Applications

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine plays a significant role in enhancing cell culture conditions. It serves as a building block for glutathione, an essential antioxidant that protects cells from oxidative stress. The use of chemically defined peptides, including those derived from cysteine, has been shown to improve solubility and stability in cell culture media.

Table 1: Benefits of Cysteine Peptides in Cell Culture

Peptide Solubility Cell Viability Antibody Production
L-Cysteinyl PeptidesHigh (up to 1000x)EnhancedIncreased
L-AlanylcystineSuperior stabilityImprovedHigher titers

The formulation of concentrated basal media using these peptides can lead to higher cell proliferation and productivity in bioprocessing environments .

Antioxidant Activity

This compound exhibits potent antioxidant properties due to its role as a precursor for glutathione synthesis. This characteristic is crucial in protecting cells against oxidative damage, which can lead to various health issues.

Case Study: Antioxidant Effects on Health

Research indicates that supplementation with L-cysteine can restore glutathione levels in individuals with compromised synthesis, thereby enhancing redox balance and reducing oxidative stress-related damage. Notably, this supplementation has been linked to improved recovery times post-surgery and reduced risks of cerebrovascular accidents .

Mucolytic Function

The compound also demonstrates mucolytic properties, facilitating the breakdown of mucus viscosity. This function is particularly beneficial in respiratory conditions where mucus accumulation can impair breathing.

Therapeutic Uses

Emerging studies suggest that this compound may have broader therapeutic applications:

  • Immune Regulation : It has been shown to influence cytokine production, particularly interleukin-17, which plays a role in immune responses .
  • Digestive Health : The compound can reduce acetaldehyde concentrations in the gastrointestinal tract, potentially lowering cancer risks associated with alcohol consumption .
  • Cardiovascular Benefits : Some studies indicate that amino acids like L-cysteine may help lower blood pressure and arterial stiffness, contributing to cardiovascular health .

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is primarily related to its thiol groups. These groups can undergo redox reactions, contributing to the compound’s antioxidant properties. The thiol groups can also form disulfide bonds, which play a crucial role in protein structure and function. The molecular targets and pathways involved include:

    Redox Reactions: The thiol groups participate in redox reactions, protecting cells from oxidative stress.

    Disulfide Bond Formation: The formation of disulfide bonds stabilizes protein structures and influences protein folding.

Comparison with Similar Compounds

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can be compared with other peptides containing cysteine residues:

Biological Activity

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a complex peptide that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Structural Characteristics

This compound consists of five amino acids, with cysteine residues contributing to its thiol group functionality. This structure allows for various biochemical interactions, particularly in redox reactions, which are critical for cellular functions.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The thiol groups in cysteine residues can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage and maintaining homeostasis.
  • Protein Folding and Stability : Cysteine residues facilitate the formation of disulfide bonds, which are crucial for the proper folding and stability of proteins. This function is particularly important in the synthesis of peptides and proteins within biological systems .
  • Cell Signaling : The peptide may interact with various receptors and enzymes, modulating their activity and influencing signaling pathways involved in cell growth, differentiation, and apoptosis .

Antioxidant Activity

Research has demonstrated that peptides containing cysteine exhibit significant antioxidant activity. For instance, studies indicate that this compound can scavenge free radicals effectively, thus contributing to cellular defense mechanisms against oxidative damage.

Wound Healing

The compound has been explored for its potential therapeutic effects in wound healing. Cysteine's role in collagen synthesis and its antioxidant properties may enhance skin repair processes.

Case Studies

Several studies have investigated the biological activities of similar peptides to draw parallels with this compound:

  • Antioxidant Effects : A study highlighted the antioxidant capacity of cysteine-containing peptides, showing that they significantly reduce oxidative stress markers in cellular models.
  • Protein Interaction Studies : Research on peptide interactions has shown that cysteine-rich peptides can bind to lipid membranes, influencing membrane fluidity and protein functionality .
  • Therapeutic Applications : Clinical trials exploring cysteine derivatives have indicated their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure ComplexityBiological ActivityUnique Features
L-AlanylleucylisoleucylcysteinylisoleucylalanineHighAntioxidantContains multiple cysteine residues
L-CysteinylglycineModerateDetoxificationInvolved in mercapturate pathway
L-CysteinylserineModerateAntimicrobialExhibits specific activity against bacteria

Properties

CAS No.

918412-74-5

Molecular Formula

C15H27N5O6S3

Molecular Weight

469.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

OHSQYFRWMQIWHX-WYCDGMCDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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